molecular formula C16H22N4O4 B5168884 N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide

N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B5168884
M. Wt: 334.37 g/mol
InChI Key: MQNFYBVHGYBQTF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound that features a combination of aromatic, piperidine, and hydrazinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazone: Reacting 2,5-dimethoxybenzaldehyde with 1-methylpiperidine to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using an appropriate acylating agent to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the hydrazinyl group.

    Reduction: Reduction reactions could target the carbonyl group or the hydrazinyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide could have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action for N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-oxoacetamide: Lacks the hydrazinyl and piperidine groups.

    N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]acetamide: Similar structure but different functional groups.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-20-8-6-11(7-9-20)18-19-16(22)15(21)17-13-10-12(23-2)4-5-14(13)24-3/h4-5,10H,6-9H2,1-3H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNFYBVHGYBQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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